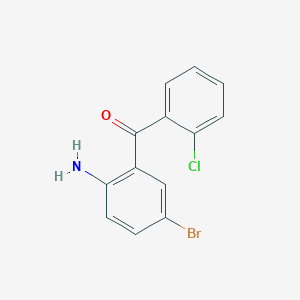

2-Amino-5-bromo-2'-chlorobenzophenone

Cat. No. B138813

M. Wt: 310.57 g/mol

InChI Key: GTLLBGFJGUJABH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07618958B2

Procedure details

2-Chlorobenzoyl chloride (177 mL, 1.4 mol) was cooled in a 2-L flask equipped with a condenser and a thermometer to 0° C. with an ice-water bath and 4-bromoaniline (100 g, 0.58 mol) was added to the cooled solution. The mixture was heated to 120° C. and kept at this temperature for 1 h until analysis by TLC indicated 4-bromoaniline had been consumed (EtOAc:hexane, 1:4). The solution was heated to 160° C. and anhydrous ZnCl2 (95 g, 0.70 mol, flamed dried) was added in one portion. The temperature was increased to 195° C. and stirring was maintained at this temperature for 3 hr until no more bubbles were evolved. The mixture was cooled to 120° C. and aq HCl (12%, 350 mL) was added dropwise slowly. The mixture was kept at reflux for 20 min, after which the aq layer was poured off. This procedure with aq HCl was repeated 4 times. Water (350 mL) was then added, and the mixture held at reflux for 20 min and then the water was poured off. This was repeated several times until the solid was not a block any more. Then H2SO4 (72%, 700 mL) was added to the residue and the mixture was heated to reflux for about 1 hr until the reaction mixture became a homogeneous dark colored solution. The hot acidic solution was poured into a mixture of ice and water with stirring. The precipitate which resulted was filtered and washed with a large amount of cold water until the pH value of the solid was about 6. The solid was then suspended in ice water and aq NaOH (40%, 290 mL) was added carefully. The mixture which-resulted was stirred for 2 hrs. The solid was filtered and washed with ice water. The suspension of the solid in ice water was adjusted carefully to approximately pH=3 with aq H2SO4 (40%) dropwise. The solid which remained was filtered and washed with water to neutrality. The yellow solid 19 (66.1 g, 37.0%) was dried and used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 6.49 (s, br, 2H), 6.65 (d, 1H, J=8.82 Hz), 7.26-7.8 (m, 6H).

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Br:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1.Cl.OS(O)(=O)=O>[Cl-].[Cl-].[Zn+2].O>[NH2:16][C:15]1[CH:17]=[CH:18][C:12]([Br:11])=[CH:13][C:14]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[Cl:1])=[O:5] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

177 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)Cl)C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(N)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(N)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

95 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Zn+2]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been consumed (EtOAc:hexane, 1:4)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated to 160° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was increased to 195° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at this temperature for 3 hr until no more bubbles

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 120° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 20 min

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after which the aq layer was poured off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 20 min

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for about 1 hr until the reaction mixture

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate which resulted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a large amount of cold water until the pH value of the solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

aq NaOH (40%, 290 mL) was added carefully

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture which-resulted

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for 2 hrs

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ice water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension of the solid in ice water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid which remained was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water to neutrality

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The yellow solid 19 (66.1 g, 37.0%) was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used directly in the next step without further purification

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |